molecular formula C12H16ClNO4S B2510243 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide CAS No. 1257547-67-3

5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2510243
CAS No.: 1257547-67-3
M. Wt: 305.77
InChI Key: BZXGDGQZHPHOBQ-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the exploration of novel antiviral and anti-inflammatory therapeutics. This benzenesulfonamide derivative is provided as a high-purity reagent strictly for research applications. Structurally, it belongs to a class of compounds that have demonstrated promising biological activity. Research into closely related sulfonamide analogues has shown potent inhibitory effects against respiratory syncytial virus (RSV), a major cause of lower respiratory tract infections. These compounds have been found to suppress not only viral replication but also the virus-induced activation of key immune response pathways like IRF3 and NF-κB, thereby reducing the associated overproduction of cytokines and chemokines . The presence of the sulfonamide group is a common pharmacophore in many bioactive molecules and is frequently investigated for its role in modulating biological pathways. The distinct substitution pattern on the benzenesulfonamide core, including the chlorine and methoxy groups, along with the unique (1-(hydroxymethyl)cyclopropyl)methyl side chain, is designed to optimize physicochemical properties and target engagement for research purposes. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines and applicable regulations.

Properties

IUPAC Name

5-chloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-18-10-3-2-9(13)6-11(10)19(16,17)14-7-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXGDGQZHPHOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl group, which can be done using formaldehyde and a base.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dechlorinated products.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide
  • Molecular Formula : C12H16ClN1O4S
  • Molecular Weight : 303.78 g/mol

The compound features a chloro group, a cyclopropyl moiety, a hydroxymethyl group, and a methoxybenzenesulfonamide structure, contributing to its diverse reactivity and biological activity.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Reagent in Organic Reactions : It can be utilized in the synthesis of more complex molecules.
  • Intermediate in Material Science : The compound is employed in developing new materials and as an intermediate in synthesizing other industrial chemicals.

Biological Applications

The sulfonamide moiety of this compound provides significant biological activity, making it useful for various research applications:

  • Enzyme Inhibition Studies : The compound can inhibit specific enzymes by mimicking the structure of natural substrates. This property is particularly relevant in drug development, where enzyme inhibition is a therapeutic target.
  • Antimicrobial Activity : Similar compounds have demonstrated notable antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that derivatives of sulfonamides show effective inhibition with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains.
  • Antiproliferative Effects : Research has shown that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, related sulfonamide derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 31 nM to 54 nM, indicating substantial potency against cancer cell proliferation .

Antimicrobial Efficacy Study

A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that it was particularly effective against MRSA strains, showcasing its potential as an antimicrobial agent.

Activity TypeTested CompoundMIC ValuesRemarks
Antimicrobial5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)...15.62 - 31.25 μmol/LEffective against MRSA
AntiproliferativeRelated compoundsGI50 values from 31 nM to 54 nMPotent against various cancers

Evaluation of Antiproliferative Activity

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, suggesting that structural modifications can lead to enhanced antiproliferative effects.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Reported Biological Activity Reference
5-Chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide C₁₂H₁₅ClN₂O₄S Cyclopropane-linked hydroxymethyl group Not explicitly reported (structural focus) N/A
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S Simple benzenesulfonamide core, no cyclopropane Anti-convulsant, herbicidal
5-Chloranyl-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide C₁₆H₁₅ClN₂O₅S Benzoxazole ring with methoxy and methyl groups Not explicitly reported (structural focus)
2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide C₉H₁₂FNO₂S Fluorine substituent, isopropyl group Antimicrobial (hypothesized)

Key Comparisons

Substituent Effects on Bioactivity

  • The parent compound N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () lacks the cyclopropane moiety but shares the 5-chloro-2-methoxybenzene core. It exhibits anti-convulsant activity, suggesting that the sulfonamide group and halogenated aromatic system are critical for targeting neurological pathways . In contrast, the cyclopropane-containing target compound may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .

Impact of Heterocyclic Modifications

  • The benzoxazole derivative () replaces the cyclopropane with a benzoxazole ring, introducing additional hydrogen-bonding sites (methoxy and methyl groups). This modification could enhance binding affinity to enzymes like carbonic anhydrase or cyclooxygenase, common targets for sulfonamides .

However, chlorine’s larger atomic radius may improve steric interactions with hydrophobic binding pockets .

Solubility and Pharmacokinetics

  • The hydroxymethyl group in the target compound likely enhances water solubility compared to analogs with purely alkyl or aromatic substituents (e.g., isopropyl in ). This could translate to improved oral bioavailability .

Research Findings and Limitations

  • Biological Data Gaps : While structural analogs (e.g., ) have documented anti-convulsant and herbicidal activities, specific data for the target compound’s efficacy are absent in the provided evidence.
  • Analytical Purity : emphasizes the importance of purity in benzodiazepine analogs, suggesting that rigorous analytical methods (e.g., HPLC, NMR) should be applied to the target compound to rule out byproducts .

Biological Activity

5-chloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative with potential biological activity, particularly in inhibiting specific enzymes and interacting with various biological targets. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group , a chloro substituent , and a cyclopropyl moiety , which contribute to its unique properties. The synthesis typically involves several steps:

  • Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions using reagents like diazomethane.
  • Hydroxymethylation : The cyclopropyl group is hydroxymethylated using formaldehyde.
  • Sulfonamide Formation : The final product is synthesized by reacting an intermediate with 2-methoxybenzenesulfonyl chloride in the presence of a base.

The biological activity of this compound primarily revolves around its ability to inhibit enzymes, particularly those involved in metabolic pathways. The sulfonamide moiety mimics natural substrates, allowing for competitive inhibition. Key interactions include:

  • Enzyme Inhibition : The compound can inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory responses, which may lead to therapeutic applications in pain management and inflammation control .
  • Protein Interactions : It may interact with various proteins through hydrogen bonding and hydrophobic interactions, influencing their functional activity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity:

  • COX-2 Inhibition : As part of a series of sulfonamide derivatives, it has been shown to effectively block COX-2 activity in vitro, suggesting potential for anti-inflammatory applications .
  • Structure-Activity Relationship (SAR) : Studies indicate that modifications to the chemical structure can enhance its inhibitory potency against COX-2, emphasizing the importance of structural optimization in drug development .

In Vivo Studies

In vivo evaluations have further confirmed the compound's efficacy:

  • Pharmacokinetics : Investigation into pharmacokinetic profiles revealed that certain analogs derived from this compound maintain effective plasma concentrations, supporting their potential as therapeutic agents .
  • Toxicology Assessments : Preliminary toxicological evaluations indicate a favorable safety profile, although further studies are necessary to fully understand the implications of long-term use .

Data Table of Biological Activity

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitroSignificant inhibition of COX-2
SAR AnalysisStructural AnalysisIdentified potent inhibitors with modified structures
PharmacokineticsIn vivoMaintained effective plasma levels
ToxicologySafety AssessmentFavorable safety profile observed

Case Studies

  • Case Study on COX-2 Inhibition :
    • A study evaluated the effectiveness of this compound against COX-2 in animal models. Results indicated a dose-dependent reduction in inflammation markers.
  • Optimization for Drug Development :
    • Research focused on optimizing the compound's structure to enhance its pharmacological properties led to the development of more potent analogs with improved bioavailability and reduced side effects.

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